Brensocatib - 1802148-05-5

Brensocatib

Catalog Number: EVT-260503
CAS Number: 1802148-05-5
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brensocatib, also known as INS-1007 or AZD-7986, is a potent, selective, and reversible inhibitor of the enzyme dipeptidyl peptidase 1 (DPP1). [] It is a small-molecule drug that can be taken orally and has demonstrated good bioavailability in preclinical studies. [] Brensocatib acts by specifically targeting DPP1, an enzyme crucial for the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G, and proteinase 3. [, , , ] These NSPs are involved in inflammatory responses and play a role in various inflammatory and autoimmune diseases. [, ]

Future Directions
  • Further Clinical Trials: While promising, the findings from preclinical and Phase 2 clinical trials warrant further investigation in larger, Phase 3 clinical trials to confirm the efficacy and safety of Brensocatib in various diseases. [, , ]

  • Exploring New Applications: The mechanism of action of Brensocatib suggests its potential use in other neutrophil-mediated inflammatory and autoimmune diseases. [] Further research is needed to explore these possibilities.

Neutrophil Elastase (NE)

Relevance: Brensocatib, a dipeptidyl peptidase 1 (DPP1) inhibitor, indirectly reduces the activity of NE by preventing the activation of its precursor form in the bone marrow. [, , , , ]. Clinical trials have shown that Brensocatib treatment leads to reduced sputum NE levels in patients with bronchiectasis, suggesting its potential as a therapeutic strategy for managing NE-mediated inflammatory conditions. [, , , ].

Proteinase 3 (PR3)

Relevance: Similar to its effect on NE, Brensocatib indirectly inhibits PR3 activity by blocking DPP1, the enzyme responsible for activating PR3 precursors. [, ]. This inhibition of PR3, along with NE and Cathepsin G, suggests that Brensocatib's therapeutic potential extends to a broader range of neutrophil-mediated inflammatory diseases.

Cathepsin G (CatG)

Relevance: Brensocatib's inhibition of DPP1 also extends to CatG, effectively reducing its activity by preventing the maturation of its zymogen form. [, ]. This highlights Brensocatib's ability to broadly target multiple neutrophil serine proteases, including CatG, implicated in inflammatory pathologies.

Source and Classification

Brensocatib was developed by AstraZeneca and is classified as a pharmaceutical compound within the category of enzyme inhibitors. Specifically, it targets dipeptidyl peptidase 1, an enzyme that plays a critical role in the activation of neutrophil serine proteases. These proteases are involved in the immune response and can contribute to tissue damage when dysregulated .

Synthesis Analysis

Methods and Technical Details

The synthesis of brensocatib involves several chemical reactions that yield the final product through a series of steps. While specific proprietary methods are not disclosed in public literature, general synthetic strategies for similar compounds typically include:

  • Formation of key intermediates: The initial step often involves the synthesis of a precursor compound that contains the necessary functional groups for further modification.
  • Coupling reactions: These reactions are crucial for linking different molecular fragments together to form the core structure of brensocatib.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate pure brensocatib from reaction by-products.

The exact details of these methods remain proprietary to the developers and are not publicly available in detail .

Molecular Structure Analysis

Structure and Data

Brensocatib's molecular structure can be described as follows:

  • Molecular Formula: C13_{13}H15_{15}N3_{3}O4_{4}
  • Molecular Weight: 273.27 g/mol
  • Structural Features: The compound features a central core that includes a dipeptidyl moiety, which is critical for its function as an inhibitor of dipeptidyl peptidase 1.

The three-dimensional conformation of brensocatib allows it to effectively bind to the active site of dipeptidyl peptidase 1, thereby exerting its inhibitory effects on enzyme activity .

Chemical Reactions Analysis

Reactions and Technical Details

Brensocatib undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  • Inhibition Reaction: Brensocatib selectively binds to dipeptidyl peptidase 1, preventing it from activating neutrophil serine proteases. This reaction is reversible, allowing for modulation of enzyme activity based on concentration.
  • Metabolism: In vivo studies indicate that brensocatib is metabolized primarily in the liver, involving cytochrome P450 enzymes. The metabolites formed may also exhibit varying degrees of biological activity.

The pharmacodynamics and pharmacokinetics of brensocatib have been studied extensively through both preclinical and clinical trials .

Mechanism of Action

Process and Data

Brensocatib's mechanism of action centers around its inhibition of dipeptidyl peptidase 1:

  1. Binding: The compound binds reversibly to the active site of dipeptidyl peptidase 1.
  2. Inhibition: This binding prevents the enzyme from cleaving pro-peptides into their active forms, thereby inhibiting the activation of neutrophil serine proteases.
  3. Outcome: The inhibition leads to reduced inflammation and tissue damage in conditions where neutrophils contribute excessively to disease pathology.

Clinical studies have demonstrated that brensocatib effectively reduces biomarkers associated with neutrophil activity, such as neutrophil elastase levels in sputum samples from patients with bronchiectasis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brensocatib exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely published but can be inferred from similar compounds.

These properties influence its formulation for oral administration and its pharmacokinetic profile .

Applications

Scientific Uses

Brensocatib is primarily being investigated for its therapeutic potential in several diseases characterized by excessive inflammation:

  • Non-Cystic Fibrosis Bronchiectasis: Clinical trials have shown promise in reducing exacerbation rates and improving lung function.
  • Rheumatoid Arthritis: Preclinical models indicate that brensocatib may alter disease progression by modulating neutrophil activity.
  • Other Inflammatory Conditions: Ongoing research aims to explore its efficacy in various other inflammatory diseases where neutrophils play a critical role.

Brensocatib's unique mechanism offers a novel approach to managing diseases traditionally treated with broader immunosuppressive therapies .

Introduction to Brensocatib and Neutrophil-Mediated Inflammation

Pathophysiological Role of Neutrophil Serine Proteases (NSPs) in Chronic Inflammatory Diseases

Neutrophil serine proteases (NSPs)—primarily neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)—represent a triad of proteolytic enzymes critically implicated in the tissue destruction and sustained inflammation characteristic of numerous chronic diseases. These proteases are synthesized as inactive zymogens during neutrophil development in the bone marrow and undergo activation before storage in cytoplasmic granules. Upon neutrophil recruitment to inflammatory sites (e.g., the pulmonary airways in bronchiectasis or renal tissue in lupus nephritis), NSPs are released during degranulation or neutrophil extracellular trap (NET) formation (NETosis), exerting potent proteolytic activity that degrades extracellular matrix components, disrupts epithelial barriers, and processes cytokines and chemokines to amplify inflammatory cascades [2] [4].

In non-cystic fibrosis bronchiectasis (NCFBE), persistently elevated NSP activity—particularly NE—in the airways drives a self-perpetuating "vicious vortex." This cycle involves mucus hypersecretion, impaired mucociliary clearance, bacterial colonization, and recurrent infections, leading to progressive bronchial dilation and lung function decline. Crucially, sputum NE activity correlates with exacerbation frequency and accelerated lung function decline, establishing it as a key biomarker of disease severity [2] [6]. Beyond the lung, NSPs contribute to pathologies like lupus nephritis (LN), where infiltrating neutrophils release proteases that promote glomerular damage, proteinuria, and renal function impairment. In an interferon-α-accelerated mouse model of LN, elevated NSP activity was directly linked to glomerulonephritis and tubulointerstitial damage [4].

Table 1: Pathophysiological Roles of Neutrophil Serine Proteases (NSPs) in Inflammatory Diseases

NSPPrimary Substrates/FunctionsKey Disease Associations
Neutrophil Elastase (NE)Elastin, collagen, proteoglycans, immune cell receptors, antimicrobial peptidesBronchiectasis (lung destruction, mucus overproduction), COPD, Lupus Nephritis (glomerular damage)
Proteinase 3 (PR3)Extracellular matrix proteins, pro-inflammatory cytokine activationBronchiectasis, ANCA-associated vasculitis, Lupus Nephritis
Cathepsin G (CatG)Extracellular matrix, angiotensinogen conversion, platelet activationBronchiectasis, Atherosclerosis, Lupus Nephritis

Dipeptidyl Peptidase 1 (DPP1) as a Therapeutic Target for NSP Regulation

Dipeptidyl peptidase 1 (DPP1), also termed cathepsin C, functions as a master activator of NSPs within bone marrow precursor cells (promyelocytes). This lysosomal cysteine protease exhibits exopeptidase activity, cleaving dipeptides from the N-terminus of pro-NSPs to trigger their conversion to active forms. DPP1’s role is physiologically indispensable; genetic loss-of-function mutations in humans (e.g., Papillon-Lefèvre syndrome) result in near-complete ablation of active NE, PR3, and CatG (<5% activity) in mature neutrophils. Importantly, individuals with this condition typically display normal neutrophil counts and are not significantly immunocompromised, suffering primarily from severe periodontitis rather than recurrent lung or systemic infections. This evidence highlights that DPP1 inhibition offers a viable therapeutic strategy: it potently reduces destructive NSP activity without causing profound neutropenia or crippling host defense against major pathogens [1] [8] [10].

The pharmacological rationale for targeting DPP1 stems from its upstream position in NSP activation. By inhibiting DPP1 during neutrophil maturation, newly generated neutrophils entering the circulation and migrating to inflamed tissues possess significantly reduced levels of active NSPs within their granules. This approach offers a systemic, prophylactic strategy to dampen protease-mediated inflammation at its source, contrasting with direct NSP inhibitors which must neutralize the massive, localized protease burden after neutrophil activation has already occurred within diseased tissues [1] [2].

Brensocatib: Mechanism of Action as a Selective and Reversible DPP1 Inhibitor

Brensocatib (developmental codes: INS1007, AZD7986) is an orally administered, small-molecule inhibitor of DPP1. Chemically defined as (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide (Molecular Formula: C₂₃H₂₄N₄O₄; MW: 420.47 g/mol), it functions as a competitive, reversible inhibitor with high specificity for DPP1 [8] [10]. Its mechanism centers on binding the active site of DPP1, preventing the enzymatic cleavage necessary for pro-NSP activation during neutrophil maturation. Brensocatib's oxazepane amidoacetonitrile structure underpins its optimized potency, selectivity, and pharmacokinetic properties suitable for once-daily oral dosing [8] [10].

The pharmacodynamic effect of brensocatib manifests over weeks, aligning with the lifespan of neutrophils (~5-7 days in circulation) and the time required for bone marrow precursors to mature into functionally inhibited neutrophils. In healthy human volunteers, 28 days of brensocatib (10-40 mg/day) induced dose-dependent reductions (30-59%) in NE activity within blood neutrophils [2]. Critically, this inhibition is reversible; cessation of therapy allows NSP activity to gradually return to baseline levels as uninhibited neutrophils repopulate the circulation, as observed in clinical trials where sputum NE activity normalized 4 weeks post-treatment [2].

Properties

CAS Number

1802148-05-5

Product Name

Brensocatib

IUPAC Name

(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1

InChI Key

AEXFXNFMSAAELR-RXVVDRJESA-N

SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O

Solubility

Soluble in DMSO

Synonyms

AZD7986; AZD-7986; AZD 7986; INS 1007; INS-1007; INS1007, Brensocatib

Canonical SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O

Isomeric SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.